molecular formula C12H11N3O2S B2674226 N-(cyanomethyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide CAS No. 1355633-85-0

N-(cyanomethyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Cat. No. B2674226
CAS RN: 1355633-85-0
M. Wt: 261.3
InChI Key: OGSRTAMFGLOPRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyanomethyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide, also known as CMFDA, is a fluorescent dye that is widely used in scientific research. This molecule is known for its ability to label living cells and tissues, making it a valuable tool in various fields of study, including cell biology, physiology, and pharmacology.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide involves the covalent attachment of the dye to intracellular thiols, such as glutathione. N-(cyanomethyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a non-fluorescent molecule that becomes fluorescent upon reaction with intracellular thiols. This reaction results in the formation of a fluorescent adduct, which can be visualized using fluorescence microscopy.
Biochemical and Physiological Effects:
N-(cyanomethyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a non-toxic molecule that does not affect cell viability or function. The dye is rapidly taken up by cells and is retained for an extended period, allowing for long-term imaging experiments. N-(cyanomethyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is also pH sensitive, with increased fluorescence intensity at lower pH values. This property makes N-(cyanomethyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide a valuable tool for studying intracellular pH changes.

Advantages and Limitations for Lab Experiments

The advantages of using N-(cyanomethyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide in lab experiments include its non-toxicity, selectivity, and long-term retention in cells. N-(cyanomethyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is also compatible with a wide range of imaging techniques, including fluorescence microscopy, confocal microscopy, and flow cytometry. However, the limitations of N-(cyanomethyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide include its pH sensitivity, which can affect its fluorescence intensity, and its potential to react with other intracellular thiols, leading to non-specific labeling.

Future Directions

There are several future directions for the use of N-(cyanomethyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide in scientific research. One potential application is the development of N-(cyanomethyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide-based biosensors for detecting intracellular thiols. Another direction is the use of N-(cyanomethyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide in studying the role of intracellular thiols in disease processes, such as cancer and neurodegenerative diseases. Additionally, the development of new N-(cyanomethyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide derivatives with improved properties, such as increased selectivity and sensitivity, could lead to new applications in cell biology and physiology.
In conclusion, N-(cyanomethyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a valuable tool in scientific research, with applications in cell biology, physiology, and pharmacology. Its non-toxicity, selectivity, and long-term retention in cells make it a popular choice for labeling living cells and tissues. The future directions for the use of N-(cyanomethyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide are numerous, and its potential for new applications in research is promising.

Synthesis Methods

The synthesis of N-(cyanomethyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide involves the reaction of 2-amino-3-chloro-1,4-benzothiazine with cyanomethyl acetate. The resulting product is then purified through chromatography to obtain pure N-(cyanomethyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide. The chemical structure of N-(cyanomethyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is shown below:

Scientific Research Applications

N-(cyanomethyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is widely used in scientific research as a fluorescent dye to label living cells and tissues. This molecule is known for its ability to selectively label live cells without affecting their viability or function. N-(cyanomethyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is commonly used in cell migration assays, cell proliferation assays, and cell viability assays. In addition, N-(cyanomethyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is also used in live cell imaging experiments to study various cellular processes, including receptor trafficking, endocytosis, and exocytosis.

properties

IUPAC Name

N-(cyanomethyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S/c13-5-6-14-11(16)7-10-12(17)15-8-3-1-2-4-9(8)18-10/h1-4,10H,6-7H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSRTAMFGLOPRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyanomethyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

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